molecular formula C19H18ClF3N4O B2450154 4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860612-54-0

4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2450154
M. Wt: 410.83
InChI Key: HKFPOYCQVQFURZ-UHFFFAOYSA-N
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Description

4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C19H18ClF3N4O and its molecular weight is 410.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis and Structural Assessment

    The compound has been involved in the synthesis of novel derivatives, such as in the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide leading to 1,2,4-triazole derivatives. Structural analysis of these compounds, including X-ray diffractometry, provides insights into molecular and supramolecular structures (Castiñeiras, García-Santos, & Saa, 2018).

  • Synthesis of Complexes

    The compound has been used to synthesize complexes, like the Hg(II) complex, which demonstrates the potential of these triazoles in forming metal complexes. This adds to the understanding of their structural characteristics and possible applications in materials science (Castiñeiras, García-Santos, & Saa, 2018).

Chemical Properties and Reactions

  • Reactivity and Formation of Derivatives

    The compound is involved in the formation of various derivatives through different chemical reactions, indicating its reactivity and potential for creating diverse chemical structures (Gostevskii, Albanov, Vashchenko, & Lazareva, 2020).

  • Potentiometric Determination and Acidity Strength

    The compound and its derivatives have been the subject of potentiometric studies to determine their pKa values in nonaqueous solvents, providing valuable information about their acid-base properties (Özil, Islamoglu, Menteşe, & Kahveci, 2010).

Biological Activities

  • Fungicidal Activity

    Derivatives of this compound have demonstrated moderate to excellent fungicidal activities in preliminary bioassays. This suggests potential applications in agriculture and pest control (Mao, Song, & Shi, 2013).

  • Antioxidant Activities

    Some derivatives have been screened for antioxidant activities, which is crucial for understanding their potential therapeutic applications or effects in biological systems (Alkan et al., 2007).

properties

IUPAC Name

4-(4-tert-butylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N4O/c1-11-25-27(16-15(20)9-13(10-24-16)19(21,22)23)17(28)26(11)14-7-5-12(6-8-14)18(2,3)4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFPOYCQVQFURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)(C)C)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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